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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the dissolution profiles of different Lamivudine formulations. While

direct comparative studies on Lamivudine salicylate formulations are not readily available in

the reviewed literature, this document summarizes the extensive data on conventional

Lamivudine tablets and explores the potential dissolution characteristics of Lamivudine
salicylate based on established pharmaceutical principles.

Lamivudine, a reverse transcriptase inhibitor, is a critical therapeutic agent in the management

of HIV and Hepatitis B. Its oral bioavailability is intrinsically linked to its dissolution

characteristics. Standard formulations of Lamivudine have been extensively studied,

demonstrating rapid dissolution across various pH conditions.[1][2][3] To further enhance its

physicochemical properties, research has explored the development of different salt forms,

including Lamivudine salicylate. The formation of salts is a common and effective strategy to

improve the solubility and dissolution rate of a drug. While specific dissolution profiles for

Lamivudine salicylate formulations are not publicly available, the principles of salt formation

suggest a potential for improved dissolution performance compared to the free form.

Comparative Dissolution Data of Conventional
Lamivudine Tablets
Extensive research has been conducted on the dissolution profiles of commercially available

Lamivudine tablets, comparing generic formulations to the reference product. These studies

consistently demonstrate that Lamivudine is a rapidly dissolving drug.
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Formulation
Type

Dissolution
Medium

Time (minutes)
Percentage of
Drug
Dissolved

Reference

Generic

Lamivudine

Tablets (150 mg)

pH 1.2, 4.5, and

6.8
15 >85% [2][3]

Innovator

Lamivudine

Tablets (Epivir®,

150 mg)

pH 1.2, 4.5, and

6.8
15 >85% [2][3]

Generic

Lamivudine

Tablets (100 mg)

pH 1.2, 4.5, 6.8,

and deaerated

water

15 >85% [1]

Reference

Lamivudine

Tablets (100 mg)

pH 1.2, 4.5, 6.8,

and deaerated

water

15 >85% [1]

The Potential Advantage of Lamivudine Salicylate
The formation of a salt, such as Lamivudine salicylate, is a well-established method to

enhance the aqueous solubility of a drug.[4] Studies have shown that creating salts of

Lamivudine, for instance with hydrochloric acid, can significantly increase its water solubility

compared to its free form.[4] While specific data on the dissolution rate of Lamivudine
salicylate is not available, the increased solubility would likely translate to a faster and more

complete dissolution profile. This is particularly advantageous for drugs where dissolution is the

rate-limiting step for absorption. The investigation into Lamivudine salicylate monohydrate as

a distinct crystalline form suggests efforts to optimize the drug's solid-state properties, which

are critical for formulation development and dissolution performance.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

conventional Lamivudine tablet formulations.
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In Vitro Dissolution Testing of Lamivudine Tablets
This protocol is a composite of methodologies described in multiple studies comparing generic

and innovator Lamivudine tablets.[1][2][3]

1. Materials and Equipment:

Dissolution Apparatus: USP Apparatus 2 (Paddle Method).[2][3]

Vessels: 900 mL capacity.[2][3][5]

Dissolution Media:

0.1 N Hydrochloric Acid (pH 1.2).[5]

Acetate Buffer (pH 4.5).[5]

Phosphate Buffer (pH 6.8).[5]

Deaerated Water.[1]

Temperature: 37 ± 0.5°C.[2][3]

Paddle Rotation Speed: 50 rpm or 75 rpm.[1][2][3]

Analytical Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectrophotometry.

2. Procedure:

Prepare 900 mL of the desired dissolution medium and place it in each vessel of the

dissolution apparatus.

Equilibrate the medium to 37 ± 0.5°C.

Place one Lamivudine tablet in each vessel.

Start the paddle rotation at the specified speed (50 or 75 rpm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://dissolutiontech.com/DTresour/201511Articles/DT201511_A05.pdf
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://dissolutiontech.com/DTresour/200611Articles/DT200611_A02.pdf
https://dissolutiontech.com/DTresour/200611Articles/DT200611_A02.pdf
https://dissolutiontech.com/DTresour/200611Articles/DT200611_A02.pdf
https://dissolutiontech.com/DTresour/200611Articles/DT200611_A02.pdf
https://dissolutiontech.com/DTresour/201511Articles/DT201511_A05.pdf
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://dissolutiontech.com/DTresour/201511Articles/DT201511_A05.pdf
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and

60 minutes).[2][5]

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

Analyze the concentration of Lamivudine in the filtered samples using a validated HPLC or

UV-Vis spectrophotometric method.

3. HPLC Analysis Method Example:

Column: C18, 250 mm x 4.6 mm, 5 µm.

Mobile Phase: A mixture of acetonitrile and water.

Detector: UV at a specified wavelength (e.g., 270 nm).

Flow Rate: 1.0 mL/min.

Solubility Studies
To assess the potential dissolution advantage of a new salt form like Lamivudine salicylate,

solubility studies are a critical precursor.

1. Shake-Flask Method:

Prepare saturated solutions of the test compound (e.g., Lamivudine free form and

Lamivudine salicylate) in various aqueous media (e.g., water, buffers of different pH).

Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to

reach equilibrium (e.g., 24-48 hours).

Filter the solutions to remove undissolved solids.

Determine the concentration of the dissolved drug in the filtrate using a validated analytical

method such as HPLC or UV spectroscopy.
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Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative dissolution study.

Preparation Phase

Experimental Phase Analysis Phase Results

Lamivudine Formulation A

Perform Dissolution Test
(USP Apparatus 2)Lamivudine Salicylate Formulation

Prepare Dissolution Media
(e.g., pH 1.2, 4.5, 6.8)

Collect Samples at
Time Intervals

Analyze Samples
(HPLC/UV-Vis) Process Data Compare Dissolution Profiles Draw Conclusions

Click to download full resolution via product page

Caption: Workflow for a comparative dissolution study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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